Cinnarizine dihydrochloride is a compound primarily recognized for its antihistamine properties and its role as a calcium channel blocker. Classified under the diphenylmethylpiperazine group, it is commonly prescribed to alleviate symptoms associated with motion sickness, vertigo, and nausea due to various causes, including chemotherapy and Ménière's disease. Cinnarizine has also been noted for its potential to induce drug-induced parkinsonism, making its pharmacological profile particularly significant in clinical contexts .
The synthesis of cinnarizine involves several steps, typically starting from piperazine and utilizing various chemical reagents. Notable methods include:
Alternative synthetic routes have been reported, including a Mannich reaction involving 1-benzhydrylpiperazine, formaldehyde, and other reagents to produce cinnarizine in a more straightforward manner .
Cinnarizine has a complex molecular structure characterized by its diphenylmethyl and cinnamyl moieties attached to a piperazine ring. The structural representation can be summarized as follows:
The three-dimensional structure reveals significant interactions between the aromatic rings and the piperazine core, which are critical for its biological activity .
Cinnarizine undergoes various chemical reactions that are essential for its synthesis and functional activity:
The mechanism of action of cinnarizine is multifaceted:
Cinnarizine exhibits several notable physical and chemical properties:
Relevant data includes:
Cinnarizine is widely used in clinical settings for various applications:
Cinnarizine was first synthesized in 1955 by Janssen Pharmaceutica (Belgium) under the internal code R1575. Its development emerged from systematic structural exploration of benzhydrylpiperazine derivatives aimed at enhancing antihistaminic and vasoactive properties. The core synthetic pathway involves:
Table 1: Key Milestones in Cinnarizine Development
Year | Event | Entity |
---|---|---|
1955 | Initial synthesis | Janssen Pharmaceutica |
1960s | Clinical introduction for vertigo | European markets |
1970s | Expansion as motion sickness prophylactic | Global ex-US/Canada |
The compound’s nonproprietary name derives from its cinnamyl substituent and the antihistaminic suffix "-rizine". Despite decades of clinical use, it remains unavailable in the United States and Canada due to regulatory and commercial considerations rather than efficacy or safety concerns [1] [4].
Cinnarizine dihydrochloride (chemical formula: C₂₆H₂₈N₂·2HCl, molecular weight: 441.43 g/mol) belongs to the diphenylmethylpiperazine structural family characterized by:
Table 2: Structural and Pharmacophoric Features
Structural Component | Pharmacological Role | Target Engagement |
---|---|---|
Benzhydryl group | H₁-receptor antagonism | Vestibular symptom suppression |
Piperazine core | Conformational adaptability | Multi-target binding |
Cinnamyl side chain | Calcium channel blockade | Vasodilation, anti-ischemic effects |
The spatial configuration (E-isomer predominance) and lipophilicity (logP ≈ 5.19) permit blood-brain barrier penetration, centralizing its anti-vertigo effects. X-ray crystallography confirms the extended conformation of the cinnamyl chain, optimizing interaction with L-type calcium channels [5] [6]. Key derivatives include:
Cinnarizine dihydrochloride holds pharmacopeial recognition in multiple jurisdictions but exhibits significant geographic availability disparities:
Regulatory Recognition
Marketing Authorizations
The compound is commercially available under 50+ brand names across 80+ countries, including:
Table 3: Global Pharmacopeial and Regulatory Status
Region | Regulatory Status | Major Brands | Marketing Authorization Holders |
---|---|---|---|
European Union | Approved (Ph. Eur.) | Stugeron®, Arlevert® | Janssen, Hennig Arzneimittel |
United Kingdom | Approved (BP) | Boots Motion Sickness® | The Boots Company |
Japan | Approved (JP) | Stutgin® | Mitsubishi Tanabe Pharma |
United States | Not approved | — | — |
Certificate of Suitability (CEP) holders include Janssen Pharmaceutica (Belgium), Hikal Ltd (India), and Shaanxi Hanjiang Pharmaceutical (China), ensuring compliance with Ph. Eur. quality standards [7].
Table 4: Standardized Compound Synonyms and Identifiers
Identifier Type | Designation |
---|---|
IUPAC Name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride |
CAS Registry | 7002-58-6 (dihydrochloride); 298-57-7 (free base) |
UNII | 5AKM4OA6VO |
PubChem CID | 6444556 |
DrugBank ID | DB00568 |
KEGG DRUG | D07734 |
Synonyms | Cinnarizine HCl; Cinarizina; Stugeron; R 1575 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0